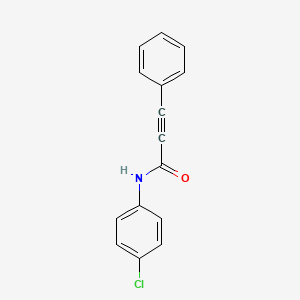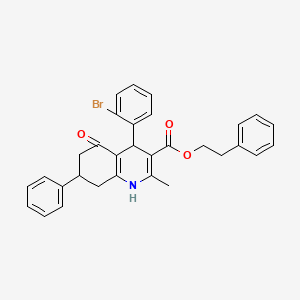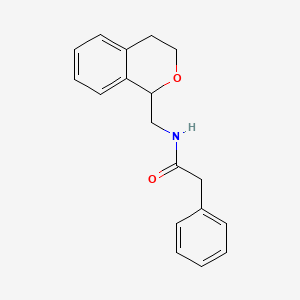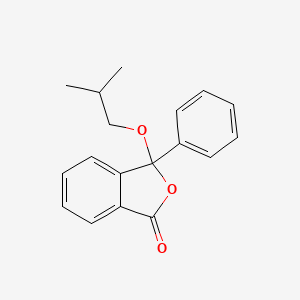
N-(4-chlorophenyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-phenyl-2-propynamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPP is a member of the propargyl amide class of compounds and is known to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of CPP is not fully understood, but it is believed to act on multiple targets in the body. CPP has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects. It has also been shown to modulate the activity of ion channels in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
CPP has been shown to exhibit a range of biochemical and physiological effects. In animal studies, CPP has been shown to reduce inflammation and oxidative stress, protect against neurodegeneration, and inhibit the growth of cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP in lab experiments is its relatively low toxicity, which allows for higher dosages to be used without adverse effects. However, one limitation of using CPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with regards to CPP. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in animal studies. Additionally, further research could be conducted to better understand the mechanism of action of CPP and identify potential new targets for its use.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to an acid-catalyzed hydrolysis to yield CPP.
Applications De Recherche Scientifique
CPP has been the focus of significant scientific research due to its potential pharmacological properties. It has been shown to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. CPP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUXICMRFPLGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)

![N-(3-methylphenyl)-2-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5104802.png)


![6-[4-(dimethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5104818.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)

![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)
![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)

![1-C-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B5104850.png)